
Adenosine,-3'-amino-3'-deoxy
Beschreibung
Adenosine,-3'-amino-3'-deoxy, also known as this compound, is a useful research compound. Its molecular formula is C10H14N6O3 and its molecular weight is 266.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3'-amino-3'-deoxyadenosine, and what are their efficiency benchmarks?
- Methodological Answer : Synthesis involves glycosylation and deprotection strategies. For example, 3'-amino-3'-deoxyadenosine can be synthesized from adenosine or xylo-adenosine via multi-step routes requiring hydroxyl-to-amino group conversion . Ludwig’s method (referenced in ribosome studies) includes nucleoside triphosphate preparation followed by Pd/C-catalyzed deprotection, yielding intermediates for enzymatic incorporation into tRNA . Final yields after enzymatic acylation range from 35% to 50% .
Q. How is 3'-amino-3'-deoxyadenosine characterized structurally to confirm its configuration and purity?
- Methodological Answer : Structural validation employs NMR (¹H and ¹³C) for chemical shift analysis (similar to methods in for triazine derivatives) and mass spectrometry for molecular weight confirmation. X-ray crystallography in ribosome-tRNA complexes (e.g., Thermus thermophilus 70S ribosome studies) provides direct evidence of its integration into functional biomolecules . InChi and SMILES descriptors ( ) further ensure stereochemical accuracy .
Q. What analytical techniques are recommended for quantifying 3'-amino-3'-deoxyadenosine in complex biological matrices like Ophiocordyceps sinensis?
- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is preferred, using synthetic standards for calibration. Isotope dilution assays (e.g., deuterated internal standards) improve accuracy in natural product extracts. Comparative NMR profiling against reference compounds ( ) distinguishes it from related adenosine analogs (e.g., cordycepin) .
Advanced Research Questions
Q. What challenges arise when incorporating 3'-amino-3'-deoxyadenosine into tRNA for ribosome structural studies, and how are they mitigated?
- Methodological Answer : Key challenges include low enzymatic incorporation efficiency and stability of the amino group during acylation. Optimized conditions (50 mM glycine buffer, pH 9; 10 mM MgCl₂) for CCA-adding enzyme enhance tRNA modification . Post-synthetic acylation (e.g., phenylalanine amide linkage at A76) requires strict anhydrous conditions to prevent hydrolysis, with yields monitored via PAGE or MALDI-TOF .
Q. How do modifications at the 3'-position of adenosine (e.g., amino vs. deoxy) impact binding affinity to adenosine receptors, and how can conflicting data be resolved?
- Methodological Answer : 3'-amino substitution increases A3 adenosine receptor (A3AR) selectivity but may reduce efficacy (e.g., partial agonism observed in ). Contradictions between binding (Ki) and functional assays (e.g., cAMP inhibition) are resolved by combining radioligand competition (e.g., [³H]DPCPX in ) with β-arrestin recruitment assays. Receptor mutagenesis identifies critical interaction sites (e.g., His272 in A3AR) .
Q. What methodological considerations are critical when using 3'-amino-3'-deoxyadenosine in non-enzymatic nucleic acid template copying, and how does its activation compare to ribonucleotides?
- Methodological Answer : Activation via 5'-phosphoro-2-methylimidazolide ( ) enhances template-directed polymerization. The 3'-amino group improves base-pairing kinetics, while 2-thio substitution accelerates adenosine copying 5-fold vs. non-sulfur analogs. Rate comparisons to ribonucleotides (2–30× faster) require pH-controlled (7.5–8.5) and Mg²⁺-supplemented conditions to stabilize transition states .
Q. In SAR studies of 3'-modified adenosine analogs, how do researchers address discrepancies between in vitro binding data and cellular functional responses?
- Methodological Answer : Discrepancies often stem from cell permeability or intracellular metabolism. Strategies include:
- Prodrug design : Masking polar groups (e.g., methylcarbamoyl in ) improves membrane penetration.
- Metabolic stability assays : LC-MS/MS tracks degradation in cell lysates.
- Functional rescue experiments : Co-administration with uptake inhibitors (e.g., nitrobenzylthioinosine) isolates receptor-specific effects .
Eigenschaften
IUPAC Name |
4-amino-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c11-5-4(1-17)19-10(7(5)18)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDPUOKUEKVHIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80947904 | |
Record name | 9-(3-Amino-3-deoxypentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80947904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26315-51-5, 2504-55-4 | |
Record name | NSC98671 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98671 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Spalgomycin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18192 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(3-Amino-3-deoxypentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80947904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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